

# Investigational New Drug BP14979: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the investigational new drug **BP14979**. As **BP14979** is currently under investigation, much of the detailed preclinical and clinical data, as well as specific experimental protocols, are not yet publicly disclosed. This guide will be updated as more information becomes available.

# **Executive Summary**

**BP14979** is an investigational small molecule drug identified as a dopamine D3 receptor partial agonist. It is being developed by Bioprojet Pharma and is under evaluation for its therapeutic potential in a range of neurological and psychiatric disorders. Clinical trials have been initiated to explore its efficacy and safety in conditions including Binge Eating Disorder (BED), Essential Tremor, Primary Premature Ejaculation, and Restless Legs Syndrome (RLS). Preclinical evidence and early clinical studies suggest that **BP14979**'s preferential binding and partial agonism at the dopamine D3 receptor may offer a targeted therapeutic approach with a favorable side-effect profile compared to less selective dopamine agonists.

# Mechanism of Action: Dopamine D3 Receptor Partial Agonism

**BP14979**'s primary pharmacological activity is as a partial agonist of the dopamine D3 receptor. D3 receptors are predominantly expressed in the limbic areas of the brain, which are







associated with reward, emotion, and cognition.[1] As a partial agonist, **BP14979** binds to the D3 receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine.[1] This mechanism is thought to provide a modulatory effect on the dopaminergic system; in states of low dopamine, it can increase dopaminergic tone, while in states of excessive dopamine, it can act as a functional antagonist by competing with dopamine for receptor binding.[1] This nuanced modulation is hypothesized to be beneficial in conditions where dopamine signaling is dysregulated.

## **Signaling Pathway**

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and initiation of downstream signaling cascades. As a partial agonist, **BP14979** is expected to induce a submaximal conformational change compared to a full agonist. The primary downstream effect of D3 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of BP14979 as a dopamine D3 receptor partial agonist.

# Pharmacology and Pharmacokinetics Receptor Occupancy



A positron emission tomography (PET) study in healthy human subjects using the radioligand [11C]-(+)-PHNO has provided quantitative data on the in vivo occupancy of dopamine D2 and D3 receptors by **BP14979**. The study demonstrated that both single and sub-chronic administration of **BP14979** resulted in dose-dependent occupancy of both D2 and D3 receptors, with a clear preference for the D3 receptor, particularly at longer time points after administration.

Table 1: Dopamine D2 and D3 Receptor Occupancy of **BP14979** (Data from PET Study) | Dose | Time Post-Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | | :--- | :--- | :--- | Data not publicly available in tabular format. | | The study reports preferential D3 occupancy. |

Note: Specific quantitative data from the PET study publication is not presented in a tabular format suitable for direct reproduction here. The publication should be consulted for detailed graphical representations of receptor occupancy.

### Metabolism

The aforementioned PET study also identified two metabolites of **BP14979**: one active metabolite, BP1.6239, and one inactive metabolite, BP1.6197. Serum levels of **BP14979** were found to be higher than its active metabolite.

## **Preclinical Studies**

Detailed quantitative results from preclinical studies, including in vitro pharmacology, animal model efficacy, and toxicology, are not extensively available in the public domain. Preclinical evidence is cited as overwhelmingly supporting the use of dopamine D3 receptor partial agonists for substance use disorders, though specific data for **BP14979** is not provided.

# **Experimental Protocols**

Detailed experimental protocols for preclinical studies of **BP14979** have not been publicly released. General methodologies for evaluating dopamine D3 receptor partial agonists in preclinical settings typically include:

In Vitro Pharmacology:



- Radioligand Binding Assays: To determine the binding affinity (Ki) of BP14979 for dopamine D2 and D3 receptors, as well as a panel of other receptors, to assess selectivity.
- Functional Assays: To characterize the partial agonist activity (EC50 and Emax) at D3 receptors, often using cell lines expressing the recombinant human receptor and measuring downstream signaling events like cAMP inhibition.

#### Animal Models:

- Efficacy studies in established animal models relevant to the target indications (e.g., models of binge eating, tremor, or premature ejaculation).
- Pharmacokinetic studies in various species to determine absorption, distribution, metabolism, and excretion (ADME) profiles.
- Safety and toxicology studies to identify potential adverse effects and determine the therapeutic window.

# **Clinical Development Program**

**BP14979** is being investigated in several Phase 2 clinical trials for a variety of indications. The general design of these trials is randomized, double-blind, and placebo-controlled.

### **Clinical Trials Overview**

Table 2: Summary of Clinical Trials for **BP14979** 

| Indication                | NCT Number  | Phase | Status (as of late 2025) | Dosage        |
|---------------------------|-------------|-------|--------------------------|---------------|
| Binge Eating<br>Disorder  | NCT05118906 | 2     | Completed                | 15 mg BID     |
| Restless Legs<br>Syndrome | NCT03345953 | 2     | Terminated               | 15 mg BID     |
| Essential Tremor          | NCT07074002 | 2     | Not yet recruiting       | Not specified |



| Primary Premature Ejaculation | NCT07047404 | 2 | Recruiting | Not specified |

BID: twice a day

## **Quantitative Clinical Trial Results**

As of the date of this document, detailed quantitative results from the completed and ongoing clinical trials of **BP14979** have not been published in peer-reviewed journals or presented at major scientific conferences. Therefore, tables summarizing efficacy and safety data cannot be provided at this time.

# **Experimental Protocols: Clinical Trials**

While full clinical trial protocols are not publicly available, information from clinical trial registries provides an overview of the study designs.

Binge Eating Disorder (NCT05118906)[2]

- Study Design: A pilot study to assess the efficacy and safety of **BP14979** in female patients with moderate to severe binge eating disorder.
- Methodology:
  - Screening and Enrollment: Female patients aged 18-65 with a DSM-5 diagnosis of BED and a BMI < 50 kg/m2 were enrolled.</li>
  - Randomization: Patients were randomized to receive either BP14979 (15 mg BID) or a placebo.
  - Treatment Phase: A double-blind treatment period.
  - Primary Outcome: Change in the number of binge-eating days per week.
  - Inclusion Criteria: Voluntary participation, signed informed consent, diagnosis of BED.
  - Exclusion Criteria: Current diagnosis of bulimia or anorexia nervosa, history of bariatric surgery, pregnancy or lactation.



#### Essential Tremor (NCT07074002)[3]

- Study Design: A proof-of-concept study to evaluate the efficacy and safety of BP14979 in adults with essential tremor.
- · Methodology:
  - Screening and Enrollment: Male or female patients aged 18-85 with a confirmed diagnosis
    of essential tremor for at least 3 years and a TETRAS-P score of at least 1.5 in an upper
    extremity.
  - Randomization: Patients are to be randomized to receive **BP14979** or placebo.
  - Treatment Phase: A 4-week double-blind treatment period with twice-daily dosing.
  - Primary Outcome: Change in the total score of the Performance Subscale of The Essential Tremor Rating Assessment Scale (TETRAS-P).
  - Inclusion Criteria: Confirmed diagnosis of essential tremor.
  - Exclusion Criteria: Severe tremor, isolated head tremor.

#### Primary Premature Ejaculation (NCT07047404)

- Study Design: A proof-of-concept study to assess the efficacy and safety of BP14979 in adult males with primary premature ejaculation.
- Methodology:
  - Screening and Enrollment: Males aged 18-50 with a diagnosis of primary (lifelong)
     premature ejaculation and a self-reported Intravaginal Ejaculatory Latency Time (IELT) of approximately one minute.
  - Randomization: Patients are to be randomized to receive **BP14979** or placebo.
  - Treatment Phase: A 12-week double-blind treatment period where the study drug is taken on demand before sexual intercourse.



- Primary Outcome: Change in IELT.
- o Inclusion Criteria: Diagnosis of primary premature ejaculation.
- Exclusion Criteria: Not publicly specified in detail.

## **Generalized Clinical Trial Workflow**





Click to download full resolution via product page

**Figure 2:** Generalized workflow for the Phase 2 clinical trials of **BP14979**.

# **Synthesis**



A specific, detailed synthesis protocol for **BP14979** is not publicly available. However, the chemical name for a closely related or identical compound has been described in the literature as (R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl) piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide. The synthesis of similar 4-phenylpiperazine derivatives typically involves multistep organic synthesis, potentially including epoxide opening, amide coupling, and other standard transformations.

### **Future Directions**

The future development of **BP14979** will depend on the outcomes of the ongoing and planned Phase 2 clinical trials. Positive efficacy and safety data will be necessary for progression to Phase 3 studies and eventual submission for regulatory approval. The preferential activity of **BP14979** at the dopamine D3 receptor represents a targeted approach that may offer therapeutic benefits across a spectrum of neurological and psychiatric conditions with a favorable safety profile. As more data becomes publicly available, a clearer picture of the therapeutic potential of **BP14979** will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BP-1.4979 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Investigational New Drug BP14979: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606322#investigational-new-drug-bp14979]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com